3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-13-14(18)4-2-5-15(13)24(20,21)19-12-17(7-9-22-10-8-17)16-6-3-11-23-16/h2-6,11,19H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCWWQNKXGVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
Target Compound
- Core : 3-Chloro-2-methylbenzenesulfonamide.
- Substituents : Tetrahydro-2H-pyran-4-ylmethyl (enhances solubility) and thiophen-2-yl (promotes hydrophobic interactions).
Comparative Compounds
BVT.2733 (): Core: 3-Chloro-2-methylbenzenesulfonamide. Substituents: Thiazol-2-yl with a 4-methylpiperazinyl-2-oxoethyl group.
Compound 6 (): Core: Benzenesulfonamide. Substituents: Thiophen-2-yl linked via a propenylamino group to a thiazol-2-yl. Key Difference: The propenylamino linker may enhance conformational flexibility, improving binding to breast cancer targets .
- Core : 4-Chloro-5-methylbenzenesulfonamide.
- Substituents : Benzo[1,3]dioxolylmethylthio and imidazolyl groups.
- Key Difference : The benzo[1,3]dioxole moiety introduces steric bulk, possibly reducing membrane permeability compared to the target compound .
Physicochemical Properties
Key Insight : The tetrahydro-2H-pyran group in the target compound balances lipophilicity (LogP ~3.5) and solubility, offering advantages over highly lipophilic analogs like Compound 11 .
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydropyran and benzenesulfonamide moieties. Key steps include:
- Thiophene coupling : Reacting 4-bromotetrahydropyran with thiophen-2-yl magnesium bromide under Grignard conditions to introduce the thiophene group .
- Sulfonamide formation : Condensation of 3-chloro-2-methylbenzenesulfonyl chloride with the tetrahydropyran-methylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product.
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation requires multi-technique validation:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, tetrahydropyran protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 424.08) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydropyran ring and spatial arrangement of the sulfonamide group .
Advanced: How can contradictions in reported biological activities of sulfonamide derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use uniform protocols (e.g., MIC tests for antimicrobial activity with fixed bacterial strains) .
- Impurity profiling : LC-MS/HPLC to quantify byproducts and correlate with activity outliers .
- Dose-response validation : Repeat experiments across multiple concentrations to confirm dose-dependent trends .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., carbonic anhydrase IX) using crystal structures from the PDB .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical interaction points (e.g., sulfonamide’s sulfonyl group for hydrogen bonding) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies require systematic modifications:
- Core variations : Replace thiophene with furan or pyridine to assess heterocyclic effects on activity .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring to evaluate electronic effects on receptor binding .
- Biological testing : Screen analogs against target enzymes (e.g., kinase inhibition assays) and correlate activity with structural descriptors (e.g., logP, polar surface area) .
Advanced: What strategies optimize reaction yields in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer during sulfonamide coupling, reducing side-product formation .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Advanced: How to analyze stereochemical outcomes in the synthesis of the tetrahydropyran-thiophene moiety?
Methodological Answer:
- Chiral chromatography : Use Chiralpak® columns to resolve enantiomers and quantify enantiomeric excess (ee) .
- Circular dichroism (CD) : Correlate CD spectra with absolute configuration of the tetrahydropyran ring .
- Crystallographic analysis : Solve crystal structures of intermediates to confirm stereochemical integrity during coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
